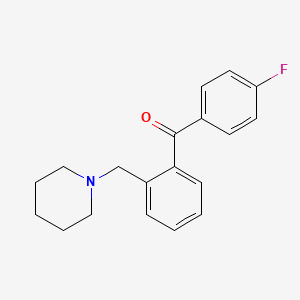

4'-Fluoro-2-piperidinomethyl benzophenone

Übersicht

Beschreibung

4’-Fluoro-2-piperidinomethyl benzophenone is an organic compound with the molecular formula C19H20FNO It is a derivative of benzophenone, where a fluorine atom is substituted at the para position of one of the phenyl rings, and a piperidinomethyl group is attached to the ortho position of the other phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-2-piperidinomethyl benzophenone typically involves the following steps:

Formation of the Benzophenone Core: The initial step involves the preparation of benzophenone through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor.

Attachment of the Piperidinomethyl Group: The final step involves the nucleophilic substitution reaction where the piperidinomethyl group is introduced. This can be achieved by reacting the fluorinated benzophenone with piperidine and formaldehyde under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 4’-Fluoro-2-piperidinomethyl benzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Fluoro-2-piperidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

Photocatalysis

The compound serves as a photocatalyst in various organic reactions, particularly in the synthesis of complex molecules. Its ability to absorb UV light allows it to facilitate reactions under mild conditions, making it valuable in synthetic organic chemistry.

- Case Study: Photochemical Reactions

- In studies involving photocatalytic reactions, 4'-Fluoro-2-piperidinomethyl benzophenone demonstrated significant efficiency in promoting the formation of carbon-carbon bonds under UV irradiation, leading to high yields of desired products.

Medicinal Chemistry

The fluorinated structure of this compound enhances its biological activity, making it a candidate for pharmaceutical development.

- Case Study: Anticancer Activity

- Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this compound were tested against MCF-7 breast cancer cells, showing promising IC50 values indicative of their potential as anticancer agents.

Material Science

The compound is also investigated for its applications in material science, particularly in the development of polymers and coatings.

- Case Study: Polymer Synthesis

- In polymer chemistry, this compound has been utilized as a building block for synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Photocatalysis | Used in organic synthesis under UV light | High yield in carbon-carbon bond formation |

| Medicinal Chemistry | Potential anticancer agent | IC50 values indicate significant cytotoxicity |

| Material Science | Building block for fluorinated polymers | Enhanced thermal stability observed |

Wirkmechanismus

The mechanism of action of 4’-Fluoro-2-piperidinomethyl benzophenone involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, depending on its specific interactions with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Fluoro-4’-piperidinomethyl benzophenone

- 4-Fluoro-3’-piperidinomethyl benzophenone

- 4-Fluoro-2’-piperidinomethyl benzophenone

Uniqueness

4’-Fluoro-2-piperidinomethyl benzophenone is unique due to the specific positioning of the fluorine atom and the piperidinomethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure may result in distinct physical properties, such as melting point, solubility, and stability, as well as specific interactions with biological targets.

Biologische Aktivität

4'-Fluoro-2-piperidinomethyl benzophenone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of benzophenone, characterized by the presence of a piperidinomethyl group and a fluorine atom at the para position of one of the phenyl rings. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Enzymes : It may inhibit or activate enzymes involved in metabolic pathways.

- Receptors : The compound can bind to specific receptors, influencing cellular signaling pathways.

- Gene Expression : It has the potential to modulate gene expression, impacting cellular functions.

These interactions suggest that this compound could play a role in various therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies involving Mannich bases, which include this compound type, have shown enhanced cytotoxic effects compared to standard chemotherapeutics like 5-fluorouracil. In particular:

- Cytotoxicity Studies : The compound has demonstrated increased potency against human T-lymphocyte (Jurkat) cell lines and other cancer models, with IC50 values significantly lower than those of reference drugs .

Neuroprotective Effects

Given the structural similarities to other benzophenone derivatives, there is potential for neuroprotective effects. In silico studies suggest that these compounds may inhibit presenilin proteins involved in Alzheimer's disease pathology by modulating amyloid precursor protein metabolism . This indicates a promising avenue for future research into neurodegenerative disease treatments.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-17-10-8-15(9-11-17)19(22)18-7-3-2-6-16(18)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJDLPCLRJGEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643592 | |

| Record name | (4-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-18-7 | |

| Record name | (4-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.